REACTION_CXSMILES
|
[C:1]([C:6]1[CH:17]=[CH:16][C:9]2[N:10]3[CH2:15][CH2:14][CH2:13][C:11]3=[N:12][C:8]=2[CH:7]=1)([O:3]CC)=[O:2].C(O)(=O)C>C(O)C.[OH-].[Na+]>[C:1]([C:6]1[CH:17]=[CH:16][C:9]2[N:10]3[CH2:15][CH2:14][CH2:13][C:11]3=[N:12][C:8]=2[CH:7]=1)([OH:3])=[O:2] |f:3.4|
|
Name
|
6-carbethoxy-2,3-dihydro-1H-pyrrolo [1,2-a]benzimidazole
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Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1=CC2=C(N3C(=N2)CCC3)C=C1
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
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Type
|
WASH
|
Details
|
washed with water and ethanol
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=CC2=C(N3C(=N2)CCC3)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |